5-Propan-2-yl-1H-pyridine-2-thione
Description
Properties
CAS No. |
197448-76-3 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-propan-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
InChI Key |
WJGKONQJLIXNHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CNC(=S)C=C1 |
Canonical SMILES |
CC(C)C1=CNC(=S)C=C1 |
Synonyms |
2(1H)-Pyridinethione,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Computational and Structural Analysis
- Crystallography : SHELX software () is a standard tool for resolving thione-containing structures, suggesting its applicability for future studies on this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Propan-2-yl-1H-pyridine-2-thione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with commercially available pyridine derivatives (e.g., 2-chloro-5-fluoropyridine analogs) as starting materials. Optimize nucleophilic substitution reactions using thiol-containing reagents under controlled pH and temperature. Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF/water mixtures) to improve yield . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using melting point analysis and NMR spectroscopy .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and thione tautomerism. IR spectroscopy can validate the C=S bond (∼1200 cm⁻¹). Resolve inconsistencies (e.g., unexpected peaks) by repeating experiments under anhydrous conditions or using deuterated solvents. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation . For chromatographic purity, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. What safety protocols are essential when handling this compound, and how should waste be managed?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. For waste, segregate organic residues from aqueous layers and store in labeled containers. Collaborate with certified waste management services for incineration or chemical neutralization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound and guide experimental derivatization?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations to map electron density and identify reactive sites (e.g., sulfur in the thione group). Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites). Validate predictions by synthesizing derivatives (e.g., alkylated thioethers) and comparing experimental reactivity with computational results .
Q. How should crystallographic data contradictions (e.g., disorder, twinning) be addressed during structural refinement of this compound?
- Methodological Answer : Use SHELXL for refinement, applying TWIN/BASF commands to model twinning. For disordered propan-2-yl groups, split positions with PART instructions and refine occupancy factors. Visualize thermal ellipsoids via ORTEP-3 to assess plausibility. Cross-check with powder XRD to rule out phase impurities .
Q. What strategies resolve contradictions between theoretical predictions (e.g., reaction mechanisms) and experimental results (e.g., unexpected byproducts)?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or intermediate trapping (e.g., using TEMPO). Compare with computational transition-state models (Gaussian 16). If discrepancies persist, revise the mechanism (e.g., radical vs. ionic pathways) and validate via EPR spectroscopy or isotopic labeling .
Q. How do solvent effects and substituent electronic properties influence the biological activity of this compound, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer : Synthesize analogs with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and test solubility in DMSO/PBS mixtures. Use regression analysis to correlate logP values with bioactivity (e.g., IC₅₀ in enzyme assays). For SAR, employ principal component analysis (PCA) to identify key physicochemical descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
